2-(4-Methoxyphenyl)cyclopropan-1-amine
Overview
Description
2-(4-Methoxyphenyl)cyclopropan-1-amine is a compound that falls within the category of aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This type of structure is significant in medicinal chemistry due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions involving methoxy-substituted trifluoropentenones with amines has been described, highlighting the use of primary amines and yielding up to 98% . Although this does not directly describe the synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine, it provides insight into the types of reactions that could be employed for synthesizing similar structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenyl)cyclopropan-1-amine has been studied, with vibrational spectra being a focus of combined experimental and theoretical studies . These studies help in understanding the electronic and steric effects that influence the behavior and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of compounds with methoxyphenyl groups has been investigated, particularly in the context of one-electron oxidation reactions. For example, the oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of radical cations or radical zwitterions, which undergo decarboxylation or react with hydroxide ions depending on the pH . This suggests that 2-(4-Methoxyphenyl)cyclopropan-1-amine could also undergo similar oxidation reactions, leading to interesting radical intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenyl)cyclopropan-1-amine can be inferred from related compounds. For instance, fluorinated 2-arylcyclopropan-1-amines have been identified as sigma receptor ligands, with variations in activity based on the position and nature of substituents . This indicates that the methoxy group in the 4-position could influence the biological activity of 2-(4-Methoxyphenyl)cyclopropan-1-amine.
Scientific Research Applications
Antiproliferative Activity Against Cancer : A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, showed significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, including trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, were discovered as σ receptor ligands showing selectivity for two subtypes of the receptor (Schinor et al., 2020).
Intermediate for Pharmaceuticals : (R)-1-(4-Methoxyphenyl)propan-2-amine, a closely related compound, is an optical active intermediate for (R,R)-formoterol, synthesized from d-alanine (Fan et al., 2008).
Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and showed excellent antibacterial and antifungal properties. Compounds also manifested profound antioxidant potential (Raghavendra et al., 2016).
Inhibitor of Melanin Production : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, related to 2-(4-Methoxyphenyl)cyclopropan-1-amine, inhibited the tyrosinase activity in the melanin biosynthetic process and exhibited UV-blocking effects. It's suggested as a potential skin whitening agent (Choi et al., 2002).
Safety And Hazards
The safety information for “2-(4-Methoxyphenyl)cyclopropan-1-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(4-methoxyphenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDJNREJBDLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940551 | |
Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)Cyclopropanamine | |
CAS RN |
19009-68-8 | |
Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxytranylcypromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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